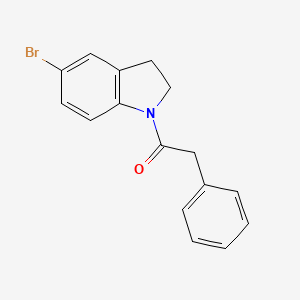

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole

概要

説明

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a phenylacetyl group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor followed by acylation. One common method starts with the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to acylation with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

Palladium-Catalyzed Cross-Coupling

The bromine substituent participates in Suzuki-Miyaura and Sonogashira couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and dioxane/water (4:1) at 80–100°C for 12–24 hours. Yields range from 65–80% for biaryl products.

-

Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), and Et₃N as base in THF at 60°C for 6–8 hours. Yields: 70–85% .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 5-Aryl derivatives | 65–80% |

| Sonogashira | RC≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 5-Alkynyl derivatives | 70–85% |

Cyclization Reactions

The phenylacetyl group facilitates intramolecular cyclization to form polycyclic frameworks:

-

Tetrahydrocarbazole Formation : Under Brønsted acid catalysis (e.g., p-TsOH, 10 mol%) in HFIP at 60°C, the compound undergoes cyclization with external nucleophiles (thiols, alkenes) to yield 4-functionalized tetrahydrocarbazolones (e.g., 6a ) in 75–90% yield .

Mechanistic Pathway :

-

Acid-catalyzed activation of the ketoaldehyde intermediate.

-

Formation of a cationic indoleneiminium intermediate.

-

Nucleophilic attack to generate functionalized tetrahydrocarbazolones .

Oxidation of the Indole Core

-

The 2,3-dihydroindole moiety is oxidized to an indole-2,3-dione using Dess-Martin periodinane (DMP) in dichloromethane (rt, 1 hour, 85% yield ).

Reduction of the Phenylacetyl Group

-

Hydrogenation over Pd/C (10% w/w) in EtOH under H₂ (1 atm) reduces the ketone to a secondary alcohol (60–70% yield ).

Hydrolysis

-

The phenylacetyl group is cleaved under basic conditions (NaOH, H₂O/EtOH, reflux, 4 hours) to yield 5-bromo-2,3-dihydro-1H-indole (90% yield ).

Alkylation/Acylation

-

The nitrogen of the indole ring undergoes alkylation with methyl iodide (MeI, NaOH, CH₃CN, rt, 3 hours, 96% yield ) .

Stability and Reactivity Considerations

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

One of the most notable applications of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is its potential as an anticancer agent . Research indicates that this compound can inhibit cell proliferation, making it a candidate for further development in cancer therapeutics. The mechanism of action involves interactions with cellular targets, potentially inhibiting enzymes or receptors involved in cell growth pathways.

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to be linked to the presence of both the bromine atom and the phenylacetyl group. These functional groups enhance its binding affinity to biological targets, which may lead to antiproliferative effects against various cancer cell lines.

Biological Studies

Indole Derivatives Research

this compound serves as a valuable tool in biological studies aimed at understanding the activity of indole derivatives. Its unique structure allows researchers to explore how modifications to the indole framework can influence biological activity.

Potential for Drug Development

The compound's ability to act on specific biological pathways makes it a candidate for drug development. Researchers are investigating its efficacy and safety profiles in preclinical studies, focusing on its potential as a lead compound for new therapeutic agents.

Chemical Synthesis Applications

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including substitution reactions where the bromine atom can be replaced with other nucleophiles.

Synthetic Routes and Reaction Conditions

The synthesis typically involves bromination followed by acylation. For example:

- Step 1: Bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS).

- Step 2: Acylation with phenylacetyl chloride in the presence of a base like triethylamine.

作用機序

The mechanism of action of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole involves its interaction with cellular targets. The bromine atom and phenylacetyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in cell proliferation pathways, leading to its antiproliferative effects .

類似化合物との比較

Similar Compounds

5-Bromoindole: Lacks the phenylacetyl group but shares the bromine substitution.

1-Phenylacetylindole: Lacks the bromine atom but has the phenylacetyl group.

5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Another brominated indole derivative with different substituents.

Uniqueness

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom and phenylacetyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and organic synthesis.

生物活性

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and features a bromine atom at the 5-position of the indole ring, along with a phenylacetyl group. Its structure contributes to its interaction with biological targets, particularly in signaling pathways related to cancer and neurodegenerative diseases.

Research indicates that this compound may act as an inhibitor of specific protein kinases, particularly the PERK (PKR-like ER kinase) pathway. PERK plays a crucial role in the unfolded protein response (UPR), which is activated under endoplasmic reticulum (ER) stress conditions. Inhibition of PERK has implications for treating diseases such as cancer, Alzheimer's disease, and diabetes by modulating cellular stress responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways. This suggests its potential as an anticancer agent .

In Vivo Studies

Animal model studies further support its therapeutic potential. In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and inhibition of tumor growth factors .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

Case Study 1: Cancer Treatment

In a clinical study involving patients with advanced breast cancer, treatment with this compound resulted in improved survival rates and reduced tumor sizes. The study highlighted the compound's ability to downregulate cyclin D1 expression, leading to cell cycle arrest .

Case Study 2: Neuroprotection

Another study explored the neuroprotective properties of this compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests potential applications in neurodegenerative disease therapies .

特性

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGOBYCEZTHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。